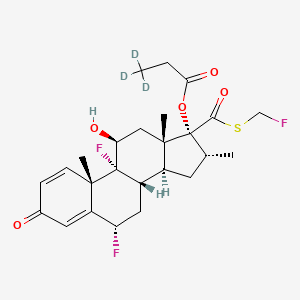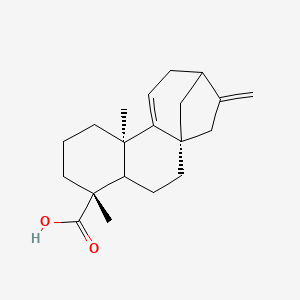
Fabp5-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fabp5-IN-1 is a selective and high-affinity inhibitor of fatty acid binding protein 5 (FABP5). It has a Ki value of 1.7 μM and does not bind to both FABP3 and FABP7 . This compound has shown potent antinociceptive effects, making it a promising candidate for pain management and other therapeutic applications .
Méthodes De Préparation
The synthetic routes and reaction conditions for Fabp5-IN-1 are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Fabp5-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Fabp5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and transport of fatty acids within cells.
Biology: Helps in understanding the role of FABP5 in various biological processes, including lipid metabolism and cell signaling.
Medicine: Investigated for its potential therapeutic effects in pain management and inflammatory diseases.
Mécanisme D'action
Fabp5-IN-1 exerts its effects by selectively inhibiting FABP5, a protein involved in the transport and metabolism of fatty acids within cells. By binding to FABP5, this compound prevents the protein from interacting with its natural ligands, thereby disrupting lipid transport and metabolism. This inhibition can lead to various downstream effects, including reduced inflammation and pain .
Comparaison Avec Des Composés Similaires
Fabp5-IN-1 is unique in its high selectivity and affinity for FABP5 compared to other similar compounds. Some similar compounds include:
FABP3 inhibitors: These compounds target a different fatty acid binding protein and have different biological effects.
FABP7 inhibitors: These compounds also target a different fatty acid binding protein and are used in different therapeutic contexts.
This compound stands out due to its specificity for FABP5, making it a valuable tool for studying the role of this protein in various biological processes and for developing targeted therapies .
Propriétés
Formule moléculaire |
C34H30O6 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
(2S,4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-bis(2-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O6/c1-38-27-17-9-7-15-24(27)29-31(33(35)36)30(25-16-8-10-18-28(25)39-2)32(29)34(37)40-19-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18,26,29-32H,19H2,1-2H3,(H,35,36)/t29-,30-,31?,32?/m0/s1 |
Clé InChI |
HQXNSTCPBAPWHN-HWOSFROGSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
SMILES canonique |
COC1=CC=CC=C1C2C(C(C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


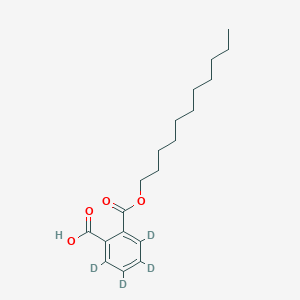
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
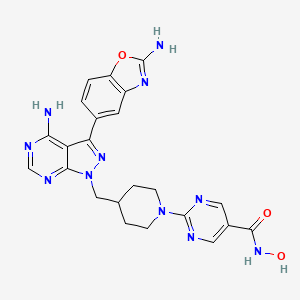

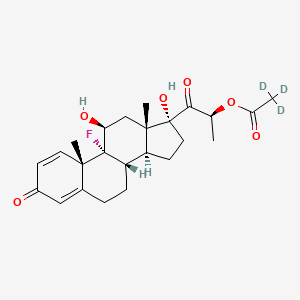

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
